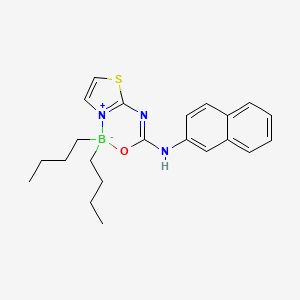
Dibutyl(N-2-naphthyl-N'-1,3-thiazol-2-YL-kappancarbamimidato-kappao)boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(N-2-naphthyl-N’-1,3-thiazol-2-YL-kappancarbamimidato-kappao)boron is a complex organoboron compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a boron atom coordinated with a naphthyl group, a thiazole ring, and a carbamimidate moiety, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(N-2-naphthyl-N’-1,3-thiazol-2-YL-kappancarbamimidato-kappao)boron typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coordination with Boron: The final step involves the coordination of the synthesized ligand with a boron source, such as boron trifluoride etherate, under controlled conditions to form the desired organoboron compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(N-2-naphthyl-N’-1,3-thiazol-2-YL-kappancarbamimidato-kappao)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: Nucleophilic substitution reactions can occur at the boron center, where nucleophiles like amines or alcohols replace the existing ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Boronic acids, borate esters.
Reduction Products: Borohydrides.
Substitution Products: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Dibutyl(N-2-naphthyl-N’-1,3-thiazol-2-YL-kappancarbamimidato-kappao)boron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its anticancer properties and as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism by which Dibutyl(N-2-naphthyl-N’-1,3-thiazol-2-YL-kappancarbamimidato-kappao)boron exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. Additionally, the compound’s ability to participate in electron transfer reactions makes it a potent catalyst in redox processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-4-phenyl-1,3-thiazol-2-amine: Shares the thiazole ring but lacks the boron coordination.
1,3-dibutyl-2-thiourea: Contains a thiourea moiety instead of the carbamimidate group.
N,N’-dibutylthiourea: Similar in structure but with different functional groups.
Uniqueness
Dibutyl(N-2-naphthyl-N’-1,3-thiazol-2-YL-kappancarbamimidato-kappao)boron stands out due to its unique combination of a naphthyl group, thiazole ring, and boron coordination. This combination imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C22H28BN3OS |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2,2-dibutyl-N-naphthalen-2-yl-3-oxa-7-thia-5-aza-1-azonia-2-boranuidabicyclo[4.3.0]nona-1(6),4,8-trien-4-amine |
InChI |
InChI=1S/C22H28BN3OS/c1-3-5-13-23(14-6-4-2)26-15-16-28-22(26)25-21(27-23)24-20-12-11-18-9-7-8-10-19(18)17-20/h7-12,15-17H,3-6,13-14H2,1-2H3,(H,24,25) |
InChI Key |
CXPIYDXMMKQILV-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1([N+]2=C(N=C(O1)NC3=CC4=CC=CC=C4C=C3)SC=C2)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















